2-Chloro-4-(piperidin-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(piperidin-1-yl)pyridine is an organic compound known for its significant role in various chemical and pharmaceutical applications. This compound is characterized by a pyridine ring substituted with a chlorine atom at the second position and a piperidinyl group at the fourth position. It is typically a colorless to pale yellow liquid, soluble in most organic solvents such as ethanol, ether, and acetic acid .
Mechanism of Action
Target of Action
Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The ether linkage between quinoline and piperidine has been indicated as crucial to the inhibitory effect of some piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets
Result of Action
Piperidine derivatives are known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives, which include 2-Chloro-4-(piperidin-1-yl)pyridine, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals
Cellular Effects
It is known that the presence of halogen, carboxyl, nitro, or methyl groups on ring B can increase the cytotoxicity of Piperidine derivatives . This suggests that this compound may have potential effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
The synthesis of 2-Chloro-4-(piperidin-1-yl)pyridine can be achieved through several methods:
Starting with 2-chloropyridine: A 1-piperidinyl group is added to the ortho position of 2-chloropyridine under specific reaction conditions.
Starting with 1-piperidine: A 2-chloropyridine group is added to the N position of 1-piperidine.
These methods involve various reaction conditions, including the use of catalysts and solvents to facilitate the addition of the piperidinyl group to the pyridine ring.
Chemical Reactions Analysis
2-Chloro-4-(piperidin-1-yl)pyridine undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization Reactions: The piperidinyl group can undergo cyclization reactions, forming various cyclic compounds.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-(piperidin-1-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the development of biochemical assays and as a building block for biologically active molecules.
Medicine: It plays a role in the synthesis of antibacterial, antiviral, and antitumor drugs.
Industry: The compound is used in the manufacture of pesticides and other industrial chemicals.
Comparison with Similar Compounds
2-Chloro-4-(piperidin-1-yl)pyridine can be compared with other similar compounds, such as:
2-Chloro-4-(morpholin-1-yl)pyridine: Similar structure but with a morpholine group instead of a piperidine group.
2-Chloro-4-(pyrrolidin-1-yl)pyridine: Contains a pyrrolidine group instead of a piperidine group.
These compounds share similar chemical properties but differ in their specific applications and biological activities. The presence of different substituents can significantly impact their reactivity and effectiveness in various contexts .
Properties
IUPAC Name |
2-chloro-4-piperidin-1-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-10-8-9(4-5-12-10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFCCPYJDWCIPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682454 |
Source
|
Record name | 2-Chloro-4-(piperidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209459-54-0 |
Source
|
Record name | 2-Chloro-4-(piperidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.